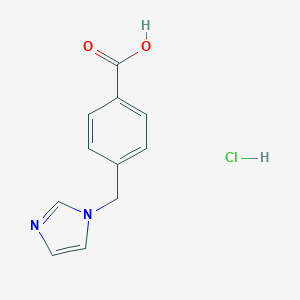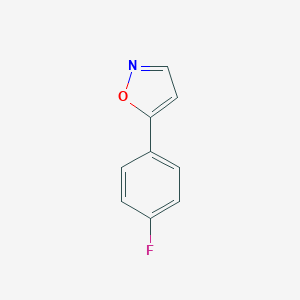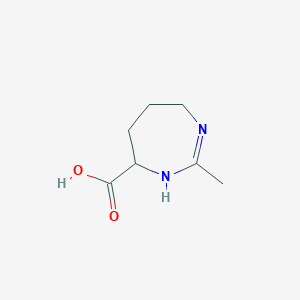
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid, also known as TMDCA, is a heterocyclic compound that has attracted attention in the scientific community due to its potential application in drug development. TMDCA is a bicyclic amino acid derivative that contains a seven-membered diazepine ring.
Mecanismo De Acción
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid is not fully understood. However, it is believed that 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid exerts its biological activity by interacting with proteins and enzymes in the body. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, which could explain its antimicrobial properties.
Efectos Bioquímicos Y Fisiológicos
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has also been shown to have antiviral properties, particularly against the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid in lab experiments is its relatively simple synthesis method. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid is also stable under a wide range of conditions, which makes it easy to handle in the lab. However, one limitation of using 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid. One area of interest is its potential application as a drug for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is its potential use as a ligand for metal ions, which could have applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid and its effects on the body.
Métodos De Síntesis
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid involves the cyclization of the amino acid L-lysine. The reaction is carried out in the presence of a catalyst and a suitable solvent. The yield of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has been studied extensively for its potential application in drug development. It has been shown to have antimicrobial, anticancer, and antiviral properties. 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid has also been investigated for its potential use as a ligand for metal ions, which could have applications in catalysis and material science.
Propiedades
Número CAS |
137023-66-6 |
|---|---|
Nombre del producto |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid |
InChI |
InChI=1S/C7H12N2O2/c1-5-8-4-2-3-6(9-5)7(10)11/h6H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
DUXQJVAWRJYWOK-UHFFFAOYSA-N |
SMILES |
CC1=NCCCC(N1)C(=O)O |
SMILES canónico |
CC1=NCCCC(N1)C(=O)O |
Sinónimos |
4,5,6,7-tetrahydro-2-methyl-1H-(1,3)-diazepine-4-carboxylic acid homoectoine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



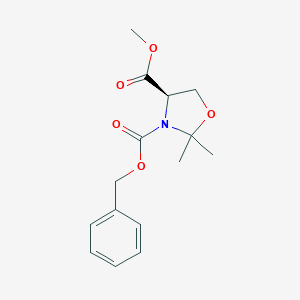
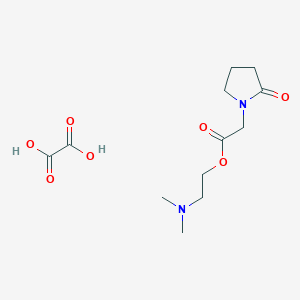
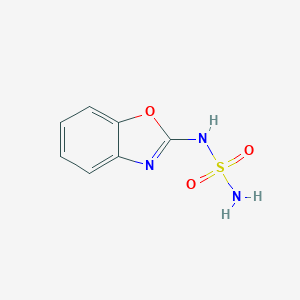
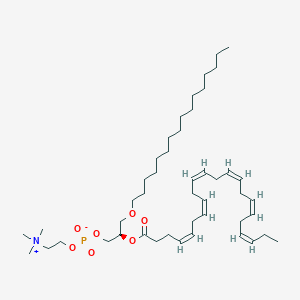
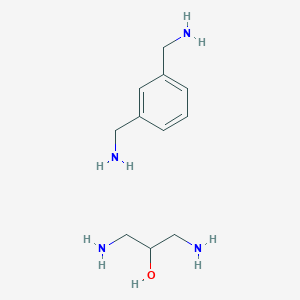
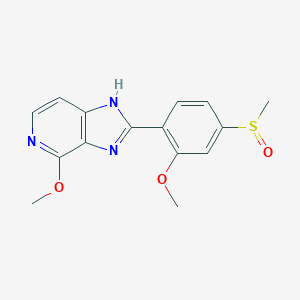
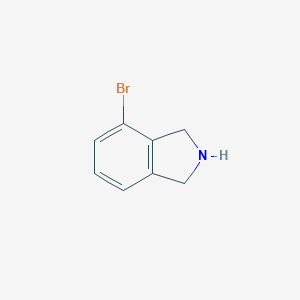
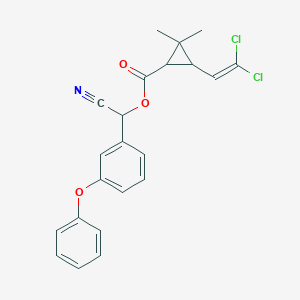
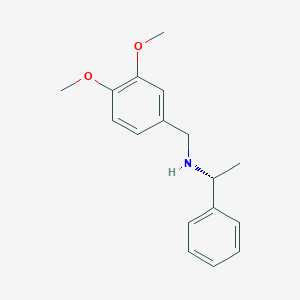
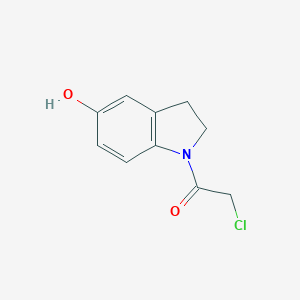
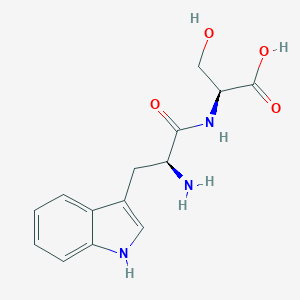
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
